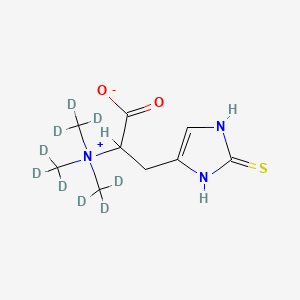
Ergothioneine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergothioneine-d9 is a deuterium-labeled derivative of ergothioneine, an imidazole-2-thione derivative of histidine betaine. Ergothioneine is a naturally occurring amino acid synthesized by certain bacteria and fungi. It is known for its potent antioxidant properties and is often found in high concentrations in tissues susceptible to oxidative damage, such as the liver, kidneys, and red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d9 involves the incorporation of deuterium into the ergothioneine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the chemical modification of ergothioneine to replace hydrogen atoms with deuterium.
Biosynthesis: Recent advancements have enabled the production of this compound through engineered microorganisms.
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to maximize yield. The fermentation broth is then processed to extract and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Ergothioneine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ergothioneine disulfide.
Substitution: this compound can undergo substitution reactions where the imidazole ring is modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed under mild conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts and specific solvents .
Major Products:
Oxidation: Ergothioneine disulfide.
Reduction: Ergothioneine thiol.
Substitution: Various substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
Ergothioneine-d9 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter novel-type 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress . Once inside the cell, this compound can localize to mitochondria and other organelles, where it inhibits the generation of free radicals and reactive oxygen species . Additionally, this compound has been shown to activate 3-mercaptopyruvate sulfurtransferase (MPST), enhancing mitochondrial respiration and improving cellular energy metabolism .
Comparison with Similar Compounds
Ergothioneine-d9 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research studies. Similar compounds include:
Glutathione: Another thiol-containing antioxidant that protects cells from oxidative damage.
Selenoneine: A selenium-containing analog of ergothioneine with similar antioxidant properties.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant and anti-glycation properties.
This compound stands out due to its specific transport mechanism via OCTN1 and its ability to accumulate in tissues susceptible to oxidative stress, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
238.36 g/mol |
IUPAC Name |
3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/i1D3,2D3,3D3 |
InChI Key |
SSISHJJTAXXQAX-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C(CC1=CNC(=S)N1)C(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
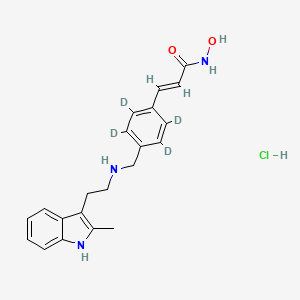
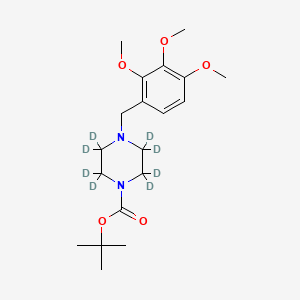

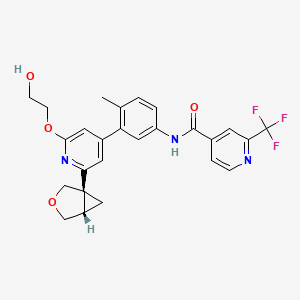

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)

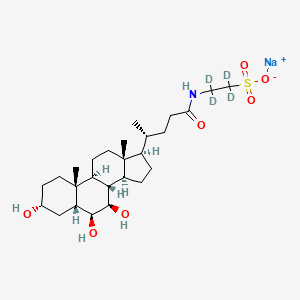
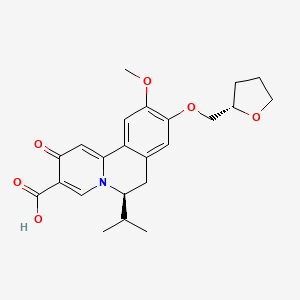
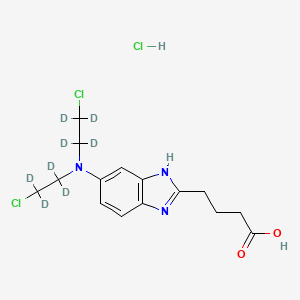

octadec-9-enamide](/img/structure/B12412110.png)

